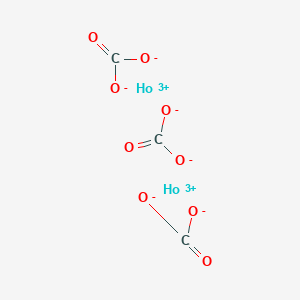
ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl ester group at the 4-position and a methylsulfanyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as ethyl acetoacetate, hydrazine hydrate, and methylthiol.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, and this compound is investigated for similar activities.
Medicine
The compound is explored for its potential therapeutic applications. Pyrazole derivatives have been identified as inhibitors of various enzymes and receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mécanisme D'action
The mechanism of action of ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate depends on its interaction with biological targets. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved vary based on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate: Similar structure but with an amino group instead of a methylsulfanyl group.
Ethyl 5-methyl-1H-pyrazole-4-carboxylate: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
Ethyl 5-methylsulfanyl-1H-pyrazole-3-carboxylate: Similar but with the carboxylate group at a different position on the pyrazole ring.
Uniqueness
Ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate is unique due to the presence of both an ester and a methylsulfanyl group, which provide distinct reactivity and potential for further functionalization. This combination of functional groups makes it a valuable intermediate in the synthesis of diverse chemical entities.
Propriétés
Formule moléculaire |
C7H10N2O2S |
|---|---|
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
ethyl 5-methylsulfanyl-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-4-8-9-6(5)12-2/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
XIBALRSKBRIYIU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NN=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


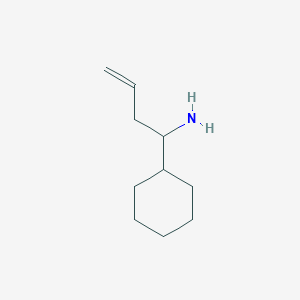
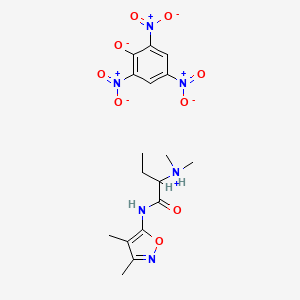

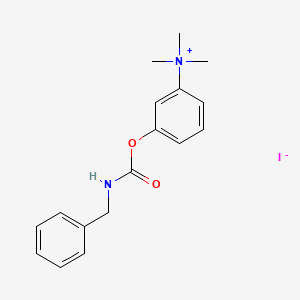
![1-[4-[2-(2-bromo-4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15348296.png)
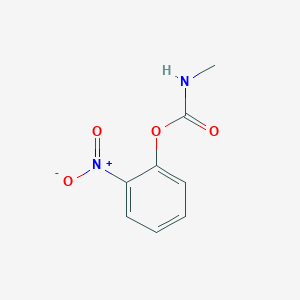
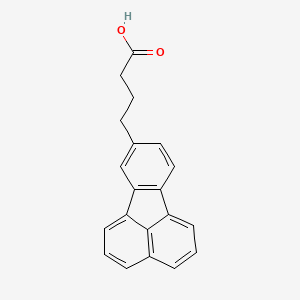
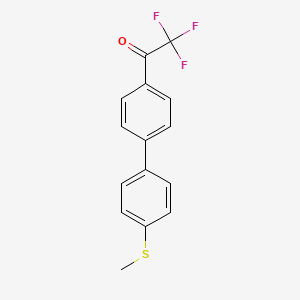
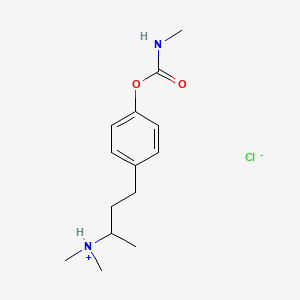
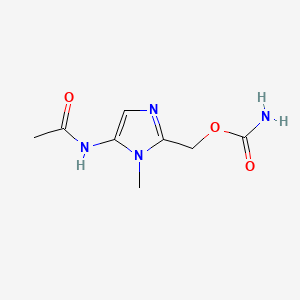
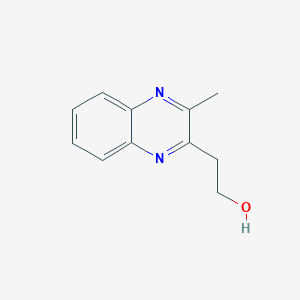
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

